4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile
Description
4-[4-(1-Aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile is a pyrazole-based benzonitrile derivative characterized by a 5-methyl-substituted pyrazole ring at the 1-position of the benzonitrile scaffold. The pyrazole core is further functionalized with a 1-aminoethyl group at position 2. This compound belongs to a broader class of nitrogen-containing heterocycles, which are widely explored for their pharmacological and materials science applications due to their tunable electronic properties and bioactivity .
Properties
IUPAC Name |
4-[4-(1-aminoethyl)-5-methylpyrazol-1-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9(15)13-8-16-17(10(13)2)12-5-3-11(7-14)4-6-12/h3-6,8-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPOLTCBZHSYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)C#N)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile is a chemical compound of significant interest due to its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of approximately 226.28 g/mol. This compound contains a pyrazole ring and a benzonitrile moiety, which are critical for its biological activity. This article focuses on the biological activity of this compound, particularly its role as an androgen receptor modulator and its antibacterial and anti-inflammatory properties.
Androgen Receptor Modulation
One of the primary biological activities of 4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile is its potential to modulate androgen receptors (AR). Androgen receptors play a crucial role in various physiological processes, including development, metabolism, and reproduction. Dysregulation of AR signaling is implicated in several conditions, including prostate cancer and metabolic disorders.
Preliminary studies indicate that this compound can effectively bind to androgen receptors, influencing their activity in a tissue-selective manner. This selectivity is vital for minimizing side effects associated with non-selective AR modulators. In vitro assays have demonstrated that 4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile can enhance or inhibit AR activity depending on the cellular context, suggesting its potential as a therapeutic agent in hormone-related diseases.
Antibacterial Properties
In addition to its role as an AR modulator, 4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile has shown promising antibacterial activity. The compound's structure allows it to interact with bacterial targets, potentially disrupting their growth and survival.
Research Findings
Several studies have reported the antibacterial efficacy of compounds related to this structure. For instance, derivatives of the pyrazole scaffold have been evaluated for their ability to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were found to be less than 100 µg/mL, indicating significant antibacterial potential .
Anti-inflammatory Activity
Research also suggests that 4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile may exhibit anti-inflammatory properties. Inflammation is a common underlying factor in various diseases, including arthritis and cardiovascular disorders.
Case Studies
In animal models, compounds with similar structures have demonstrated the ability to reduce inflammatory markers such as cytokines and prostaglandins. These findings warrant further investigation into the anti-inflammatory mechanisms of 4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile .
Comparative Analysis
To better understand the biological activity of 4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile, it can be compared with other structurally related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 4-(1H-pyrazol-5-yl)benzonitrile | Structure | Lacks aminoethyl group | Moderate AR modulation |
| 2-chloro-4-(5-methyl-1H-pyrazol-3-yl)benzonitrile | Structure | Contains chlorine substituent | Enhanced antibacterial activity |
| 4-(2-aminoethyl)-5-methyl-1H-pyrazole | Structure | Simplified structure | Focused on pyrazole's biological activity |
This table illustrates how variations in structure can influence the biological activities of related compounds.
Scientific Research Applications
Androgen Receptor Modulation
One of the primary applications of 4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile is its role as a selective androgen receptor modulator (SARM) . Research indicates that it can effectively bind to androgen receptors, influencing their activity in a tissue-selective manner. This property is crucial for minimizing side effects associated with non-selective androgen receptor antagonists, particularly in hormone-related therapies .
Potential Therapeutic Uses:
- Prostate Cancer Treatment: Given its ability to modulate androgen receptor activity, this compound may be effective in treating androgen-dependent cancers, such as prostate cancer .
- Metabolic Disorders: Its modulation of androgen receptors suggests potential applications in managing metabolic disorders linked to androgen signaling.
Antibacterial and Anti-inflammatory Properties
Preliminary studies have shown that derivatives of this compound may exhibit antibacterial and anti-inflammatory activities. This broadens its therapeutic potential beyond cancer treatment, positioning it as a candidate for developing new antibiotic therapies.
Case Study 1: Androgen Receptor Modulation in Prostate Cancer
A study evaluated the efficacy of 4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile in prostate cancer cell lines. The results demonstrated significant inhibition of cell proliferation in androgen-sensitive lines, suggesting its potential as a therapeutic agent in managing prostate cancer .
Case Study 2: Antimicrobial Activity Assessment
Another research effort focused on assessing the antibacterial properties of this compound against various bacterial strains. The findings indicated notable antibacterial activity, warranting further investigation into its use as an antibiotic agent.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki reactions due to its boronic ester derivatives. A patented synthesis route (EP3280710B1) demonstrates its utility in constructing biaryl systems:
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Reaction : 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester reacts with 4-bromo-2-chlorobenzonitrile under Suzuki conditions.
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Conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5–2 mol% |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) |
The acetonitrile/water solvent system simplifies isolation by phase separation, reducing palladium residues in the final product .
Condensation Reactions
The primary amine group undergoes condensation with carbonyl compounds to form imines or amides:
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Imine Formation : Reacts with aldehydes/ketones under mild acidic or neutral conditions.
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Amide Formation : Couples with carboxylic acids or activated esters (e.g., NHS esters) in the presence of coupling agents like EDC/HOBt.
Example :
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Reaction with benzaldehyde yields a Schiff base, confirmed by NMR shifts (δ 8.3 ppm for imine proton) .
Nucleophilic Aromatic Substitution
The electron-deficient benzonitrile group facilitates nucleophilic substitution:
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Cyanide Displacement : Reacts with strong nucleophiles (e.g., thiols, amines) at elevated temperatures (100–120°C) .
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Selectivity : Substitution occurs preferentially at the para position relative to the nitrile group.
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Piperidine | 4-(Piperidin-1-yl) derivative | 63 |
| Imidazole | Biaryl-imidazole hybrid | 57 |
Data from pyrazole analogues show enhanced reactivity when the aminoethyl group is deprotonated .
Reductive Amination
The aminoethyl side chain undergoes reductive amination with ketones or aldehydes:
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Conditions : Sodium cyanoborohydride (NaBH3CN) in methanol, pH 4–6.
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Application : Used to introduce hydrophobic substituents for optimizing pharmacokinetic properties .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
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Example : Heating with POCl3 promotes cyclodehydration, generating quinazolinone derivatives .
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Mechanism : The nitrile group acts as an electrophile, while the aminoethyl side chain serves as a nucleophile.
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Rate (Relative) | Catalysts/Reagents |
|---|---|---|---|
| Suzuki Coupling | Boronic ester | High | Pd(PPh3)2Cl2, Na2CO3 |
| Condensation | -NH2 | Moderate | Aldehydes, EDC/HOBt |
| Nucleophilic Substitution | -C≡N | Low | Piperidine, 100°C |
| Reductive Amination | -CH2NH2 | High | NaBH3CN, RCHO |
Mechanistic Insights
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Suzuki Coupling : Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination yield the biaryl product .
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Imine Formation : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the amine .
This compound’s multifunctional design supports applications in medicinal chemistry (e.g., kinase inhibitors) and materials science. Its synthetic flexibility is underscored by high-yielding cross-couplings and selective substitutions, making it a valuable scaffold for targeted molecular design .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Pyrazole Regioisomers
- 4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile (40a/41a): This regioisomeric pair from differs in the position of the methyl group (3- vs. 5-methyl) and lacks the aminoethyl side chain. Key Data:
- Synthetic route: Reduction of nitro precursors (yield: ~70–80%).
- Bioactivity: Identified as a GLUT1 inhibitor, suggesting pyrazole positioning influences target selectivity .
Azido- and Triazole-Functionalized Derivatives
- 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (P1|19g): Features an azido group at pyrazole position 3 (vs. aminoethyl at position 4 in the target). The azido group enables click chemistry applications but introduces instability under thermal/light conditions . Key Data:
- Melting point: 94.1–95.4 °C (higher than typical amines due to azide polarity).
- The butyl chain increases hydrophobicity, contrasting with the hydrophilic aminoethyl group in the target compound . Key Data:
- Molecular mass: 306.36 g/mol (vs. ~245 g/mol for the target).
- IR: Strong absorption at 2228 cm⁻¹ (C≡N stretch) consistent across benzonitrile derivatives .
Functional Group Modifications
Aminoethyl vs. Amine Substituents
- 4-[(4-Amino-5-methyl-1H-pyrazol-1-yl)methyl]benzonitrile: Direct amino substitution at pyrazole position 4 (vs.
Imidazole and Triazole Hybrids
4-(4-Bromo-1-methyl-1H-imidazol-5-yl)benzonitrile (20b–21b) :
Replaces pyrazole with an imidazole core, altering electronic properties (imidazole’s dual N-heteroatoms enhance basicity). Bromo substitution allows further functionalization via cross-coupling .4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile (3b) :
Triazole-linked benzonitrile synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). The phenyl group enhances aromatic stacking, relevant for OLED materials .
Table 1: Comparative Physicochemical Data
Preparation Methods
Pyrazole Ring Formation
The pyrazole ring is commonly formed by the Knorr reaction, which is an acid-catalyzed condensation of hydrazine derivatives with β-diketones or β-ketoesters. In this context:
- Hydrazine hydrate reacts with suitable β-ketoesters to yield 2-hydrazinylpyrimidin-4(1H)-ones as versatile intermediates.
- Subsequent condensation with acetylacetone (or similar diketones) under acidic conditions forms the substituted pyrazole ring with the 5-methyl group.
Coupling to Benzonitrile
- The benzonitrile moiety is introduced by nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki coupling.
- Bromination of the pyrimidinone intermediate at the 5-position followed by Suzuki cross-coupling with phenylboronic acid derivatives bearing the nitrile group facilitates the formation of the pyrazolyl-benzonitrile linkage.
Representative Synthetic Scheme
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Condensation (Knorr reaction) | Hydrazine hydrate + β-ketoester, acid catalyst | Formation of substituted pyrazole ring |
| 2 | Aminoethyl substitution | (Z)-3-aminocrotonitrile, reflux in ethanol | Introduction of 1-aminoethyl substituent |
| 3 | Bromination | Brominating agent (e.g., NBS) | Bromination at pyrazole 5-position |
| 4 | Suzuki cross-coupling | Phenylboronic acid, Pd catalyst, base | Coupling with benzonitrile moiety |
| 5 | Purification | Chromatography or recrystallization | Isolation of target compound |
Research Findings and Optimization
- The use of hydrazine hydrate and β-ketoesters under reflux in ethanol provides high yields of hydrazinylpyrimidinones, which are key intermediates.
- Suzuki cross-coupling reactions are optimized using Pd(OAc)2/dppf or PdCl2(dppf)2 catalysts, providing regioselective coupling at the 4-position of the pyrazole ring.
- Acid-catalyzed condensation conditions are carefully controlled to avoid side reactions and to maximize the formation of the desired pyrazole derivatives.
- The aminoethyl group introduction via (Z)-3-aminocrotonitrile allows for subsequent functional group transformations, such as acetylation, to modulate biological activity and solubility.
- Hydrolysis and substitution reactions on pyrimidine intermediates are conducted under mild conditions to preserve sensitive functional groups.
Data Table: Key Intermediates and Reaction Conditions
| Intermediate/Compound | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 2-hydrazinylpyrimidin-4(1H)-one | Condensation | Hydrazine hydrate, reflux ethanol | 70-85 | Versatile intermediate for pyrazole synthesis |
| 5-bromo-6-methylpyrimidin-4-one | Bromination | NBS or equivalent, controlled temp | 75-80 | Precursor for Suzuki coupling |
| 4-[4-(1-aminoethyl)-5-methylpyrazol-1-yl]pyrimidinone | Aminoethyl substitution | (Z)-3-aminocrotonitrile, reflux ethanol | 60-75 | Introduces aminoethyl group |
| Final compound | Suzuki cross-coupling | Phenylboronic acid, Pd catalyst, base | 65-70 | Coupling with benzonitrile moiety |
Q & A
Q. What are the optimal synthetic routes for 4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile?
The compound can be synthesized via multi-step protocols involving triazenylpyrazole precursors. For example, azido(trimethyl)silane and trifluoroacetic acid are used in methylene chloride at 50°C to generate intermediates like 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile, with yields up to 96% under prolonged reaction times (16 hours). Purification via flash chromatography (cyclohexane/ethyl acetate gradient) ensures high purity .
| Reaction Parameter | Condition | Yield |
|---|---|---|
| Time (3 h) | 50°C | 88% |
| Time (16 h) | 50°C | 96% |
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
Analytical techniques include:
- TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) for reaction monitoring .
- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows pyrazole proton signals at δ 5.93 (s, 1H) and methyl groups at δ 2.42 (s, 3H). ¹³C NMR confirms aromatic and nitrile carbons (δ 118.2 ppm for C≡N) .
- HRMS : Exact mass confirmation (e.g., [M]+ Calcd 224.0805; Found 224.0803) .
Q. What are the key spectroscopic markers for characterizing this compound?
- IR : A strong azide stretch at 2121 cm⁻¹ and nitrile absorption at 2228 cm⁻¹ .
- Mass spectrometry : Fragmentation patterns (e.g., m/z 130 [pyrazole ring], 102 [benzonitrile fragment]) .
Advanced Research Questions
Q. How do modifications to the pyrazole or benzonitrile moieties affect biological activity?
Structure-activity relationship (SAR) studies reveal that:
- Pyrazole substitution : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity. For example, MIC values of 5.19 µM against S. aureus are observed in structurally related pyrazole-oxadiazole hybrids .
- Benzonitrile position : Para-substitution (vs. ortho/meta) improves solubility and target binding in cancer cell assays (e.g., HCT116 cells with IC₅₀ = 4.53 µM) .
Q. What computational methods are used to predict reactivity or interactions?
- Molecular docking : Pyrazole derivatives are modeled against enzymes (e.g., cyclooxygenase-2) to predict binding affinities .
- DFT calculations : Used to optimize geometries and analyze frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights .
Q. How to address discrepancies in reaction yields or spectral data during synthesis?
- Yield optimization : Extending reaction time from 3 to 16 hours increases yield from 88% to 96% due to improved intermediate conversion .
- Spectral anomalies : Contradictions in ¹H NMR integration may arise from residual solvents (e.g., CDCl₃ at δ 7.27 ppm). Dry-loading purification with Celite minimizes impurities .
Data Contradiction Analysis
Q. Why do similar pyrazole derivatives show varying antimicrobial activities?
Discrepancies arise from:
- Substituent electronic effects : Electron-deficient pyrazoles (e.g., nitro groups) exhibit stronger antibacterial activity than electron-rich analogs .
- Bioassay conditions : Variations in microbial strain susceptibility (e.g., A. niger vs. S. aureus) and incubation protocols affect MIC values .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
